Isopentenyldehydrorhodopin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

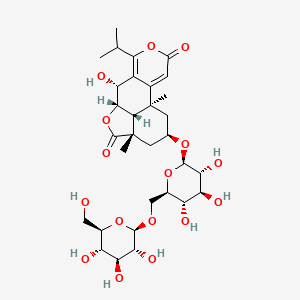

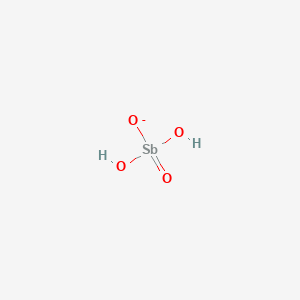

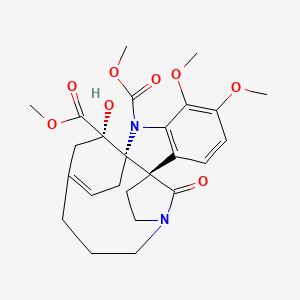

Isopentenyldehydrorhodopin is a C45 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species It has a role as a bacterial metabolite. It is a C45 carotenoid and a tertiary alcohol.

Aplicaciones Científicas De Investigación

Engineering Microbial Hosts for Terpenoid Production

- Application: Engineering Escherichia coli with a synthetic amorpha-4,11-diene synthase gene and the mevalonate isoprenoid pathway from Saccharomyces cerevisiae allows the production of high-value terpenoid compounds, like the antimalarial drug artemisinin, using microbial hosts (Martin et al., 2003).

Isoprenoid Biosynthesis via Mevalonate-Independent Pathway

- Application: Cloning and expression of 1-deoxy-D-xylulose-5-phosphate synthase from peppermint in Escherichia coli demonstrate a mevalonate-independent route for isoprenoid biosynthesis, pivotal for growth, development, and defense in plants (Lange et al., 1998).

Tryptophan Metabolism and Gene Regulation

- Application: Studying tryptophan metabolism provides insights into gene and enzyme properties essential for metabolism, including the regulation of gene expression and the discovery of transcription attenuation mechanisms (Yanofsky, 2001).

Evolution of Isoprenoid Biosynthesis Pathways

- Application: Investigating the evolutionary history of enzymes in isoprenoid biosynthesis reveals two distinct routes (mevalonate and DXP pathways) and their distribution across different organisms, indicating lateral gene transfer played a role in their evolution (Lange et al., 2000).

Bioisosteres in Drug Design

- Application: Exploring the role of bioisosteres in drug design, particularly their use in improving potency, selectivity, and altering physical properties, as well as their application in addressing compound optimization challenges (Meanwell, 2011).

Nonmevalonate Terpene Biosynthetic Pathway

- Application: Studies on the nonmevalonate pathway show its critical role in the biosynthesis of terpenes, offering alternative methods for producing isopentenyl diphosphate and dimethylallyl diphosphate, essential for terpene biosynthesis (Rohdich et al., 2002).

Drought Tolerance and Yield Improvement in Peanut

- Application: Regulated expression of isopentenyltransferase (IPT) gene in peanut significantly improves drought tolerance and increases yield under field conditions, showing potential for crop improvement in water-limited areas (Qin et al., 2011).

tRNA Modification and Translation Efficiency

- Application: Isopentenyl adenosine derivatives in tRNA improve translation efficiency and fidelity, linking the synthesis of these derivatives to iron metabolism and central metabolic pathways (Persson et al., 1994).

Isopentenyl Diphosphate Isomerase in Terpenoid Biosynthesis

- Application: Understanding the role and evolution of type 1 and type 2 IPP isomerases, crucial enzymes in terpenoid biosynthesis, provides insights for biotechnological development in terpenoid production (Berthelot et al., 2012).

Propiedades

Nombre del producto |

Isopentenyldehydrorhodopin |

|---|---|

Fórmula molecular |

C45H64O |

Peso molecular |

621 g/mol |

Nombre IUPAC |

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyl-3-(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-2-ol |

InChI |

InChI=1S/C45H64O/c1-36(2)20-15-23-40(7)26-18-29-41(8)27-16-24-38(5)21-13-14-22-39(6)25-17-28-42(9)30-19-31-43(10)33-35-44(45(11,12)46)34-32-37(3)4/h13-14,16-22,24-33,35,44,46H,15,23,34H2,1-12H3/b14-13+,24-16+,25-17+,29-18+,30-19+,35-33+,38-21+,39-22+,40-26+,41-27+,42-28+,43-31+/t44-/m0/s1 |

Clave InChI |

KMABSCJZIWNFFA-MBGUUZMHSA-N |

SMILES isomérico |

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H](CC=C(C)C)C(C)(C)O)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]heptanamide](/img/structure/B1250388.png)

![N-cyclohexyl-6-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1250409.png)